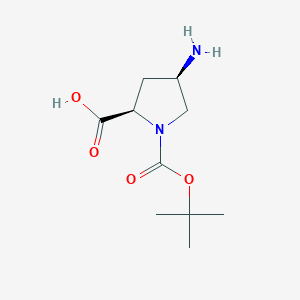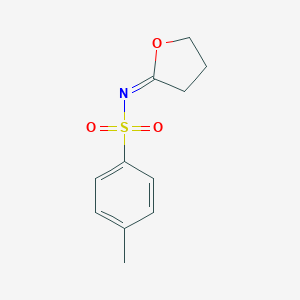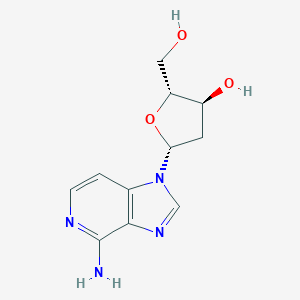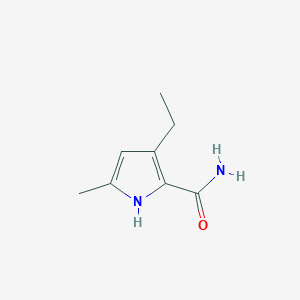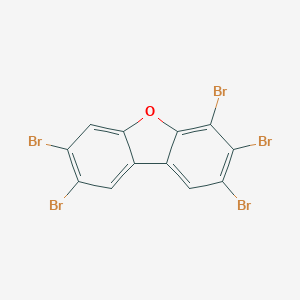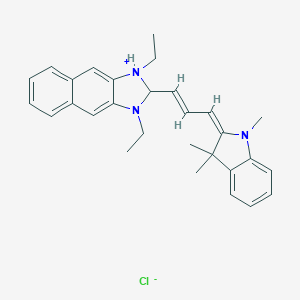
Typ-nic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typ-nic is a novel compound that has been recently discovered and is being studied for its potential use in scientific research. It is a synthetic compound that has been designed to mimic the effects of nicotine on the brain but without the addictive properties. The purpose of
作用機序
Typ-nic works by binding to the same receptors in the brain that nicotine binds to. However, it does not activate these receptors to the same extent as nicotine, which is why it does not have the addictive properties. Instead, Typ-nic acts as a partial agonist, meaning that it activates the receptors to a lesser extent than nicotine but still produces some of the same effects.
生化学的および生理学的効果
Typ-nic has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased dopamine release, increased heart rate and blood pressure, and increased respiration rate. However, the effects of Typ-nic are generally milder than those of nicotine due to its partial agonist activity.
実験室実験の利点と制限
One of the main advantages of using Typ-nic in lab experiments is that it allows researchers to study the effects of nicotine without the confounding factor of addiction. This can be useful in understanding the mechanisms of addiction and developing new treatments for nicotine addiction. However, one limitation of Typ-nic is that it may not fully mimic the effects of nicotine on the brain and other physiological systems, which could limit its usefulness in some experiments.
将来の方向性
There are several potential future directions for research on Typ-nic. One area of interest is the development of new treatments for nicotine addiction based on the partial agonist activity of Typ-nic. Another potential direction is the use of Typ-nic as a tool for studying the effects of nicotine on the brain and other physiological systems in more detail. Additionally, further research is needed to fully understand the biochemical and physiological effects of Typ-nic and how they compare to those of nicotine.
合成法
Typ-nic is a synthetic compound that is synthesized using a multi-step process. The first step involves the synthesis of a precursor molecule, which is then subjected to a series of chemical reactions to produce Typ-nic. The synthesis method is complex and requires specialized equipment and expertise.
科学的研究の応用
Typ-nic has potential applications in a wide range of scientific research fields, including neuroscience, pharmacology, and toxicology. It can be used to study the effects of nicotine on the brain without the addictive properties, which can be useful in understanding the mechanisms of addiction. It can also be used to study the effects of nicotine on various physiological systems, such as the cardiovascular and respiratory systems.
特性
CAS番号 |
139167-47-8 |
|---|---|
製品名 |
Typ-nic |
分子式 |
C29H34ClN3 |
分子量 |
460.1 g/mol |
IUPAC名 |
1,3-diethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,2-dihydrobenzo[f]benzimidazol-1-ium;chloride |
InChI |
InChI=1S/C29H33N3.ClH/c1-6-31-25-19-21-13-8-9-14-22(21)20-26(25)32(7-2)28(31)18-12-17-27-29(3,4)23-15-10-11-16-24(23)30(27)5;/h8-20,28H,6-7H2,1-5H3;1H/b18-12+,27-17+; |
InChIキー |
QZQKZGHOWJOTJZ-UHFFFAOYSA-O |
異性体SMILES |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)/C=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
SMILES |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
正規SMILES |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
同義語 |
1,3-diethyl-2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl)-1H-naphth(2,3-d)imidazolium TYP-NIC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



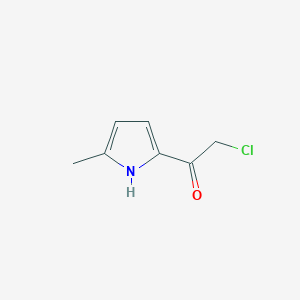
![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
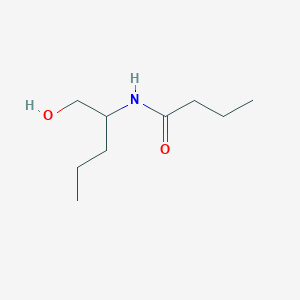
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)
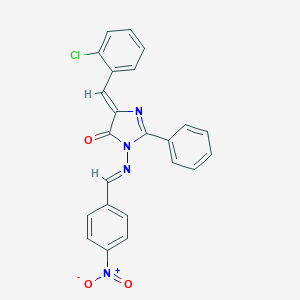
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)

